molecular formula C6H7N3O B13879765 1-(2-Hydroxyethyl)imidazole-2-carbonitrile

1-(2-Hydroxyethyl)imidazole-2-carbonitrile

Cat. No.: B13879765
M. Wt: 137.14 g/mol
InChI Key: OHKUYVQVIQLYMH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a hydroxyethyl group and a nitrile group Imidazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a hydroxyethylating agent in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents that facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nickel or palladium may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Hydroxyethyl)imidazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)imidazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)imidazole-2-carbonitrile is unique due to the presence of both hydroxyethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

1-(2-hydroxyethyl)imidazole-2-carbonitrile

InChI

InChI=1S/C6H7N3O/c7-5-6-8-1-2-9(6)3-4-10/h1-2,10H,3-4H2

InChI Key

OHKUYVQVIQLYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C#N)CCO

Origin of Product

United States

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